2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide
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Overview
Description
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a pyridine ring substituted with a sulfonamide group and a chloro group, along with an ethylpyrrolidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Pyridine Sulfonamide: The pyridine ring is first functionalized with a sulfonamide group. This can be achieved by reacting pyridine-3-sulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Ethylpyrrolidine Moiety: The final step involves the nucleophilic substitution of the sulfonamide nitrogen with the ethylpyrrolidine moiety. This can be facilitated by using a suitable base and solvent system.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering the oxidation state of the sulfur atom in the sulfonamide group.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions, leading to the formation of the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve polar aprotic solvents and moderate temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution: Products include various substituted pyridine sulfonamides.
Oxidation: Products include sulfonic acids or sulfoxides.
Reduction: Products include sulfinamides or thiols.
Scientific Research Applications
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, essential for bacterial growth and replication.
Comparison with Similar Compounds
Similar Compounds
Sulfamethoxazole: Another sulfonamide with antimicrobial properties.
Sulfadiazine: Used in the treatment of bacterial infections.
Sulfapyridine: Known for its anti-inflammatory properties.
Uniqueness
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide is unique due to its specific structural features, such as the ethylpyrrolidine moiety and the chloro substitution on the pyridine ring. These modifications can enhance its binding affinity and specificity towards certain biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN3O2S/c1-2-16-8-4-5-10(16)9-15-19(17,18)11-6-3-7-14-12(11)13/h3,6-7,10,15H,2,4-5,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDAEMVKGIFSMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNS(=O)(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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